Merophan
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Overview
Description
Merophan is a synthetic opioid compound that exists in two enantiomeric forms: dextromethorphan and levomethorphan. Dextromethorphan is commonly used as an over-the-counter cough suppressant, while levomethorphan is a potent opioid analgesic that was never clinically developed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Merophan can be synthesized through a series of chemical reactions starting from morphinan derivatives. The synthesis involves methylation and demethylation processes, which are crucial for obtaining the desired enantiomeric forms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using controlled reaction conditions to ensure the purity and yield of the final product. The process includes the use of specific catalysts and reagents to facilitate the reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and halide ions are commonly used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Merophan has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chiral separation and enantiomeric analysis.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Studied for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new synthetic routes and production methods for opioid compounds .
Mechanism of Action
Merophan exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesia and euphoria. The compound also interacts with sigma-1 receptors and N-methyl-D-aspartate (NMDA) receptors, contributing to its cough suppressant and dissociative effects .
Comparison with Similar Compounds
Morphine: A natural opioid with strong analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Fentanyl: A synthetic opioid with high potency and rapid onset of action .
Uniqueness of Merophan: this compound’s uniqueness lies in its dual enantiomeric forms, each with distinct pharmacological effects. Dextromethorphan is widely used as a cough suppressant, while levomethorphan, although not clinically developed, has potent analgesic properties .
Properties
CAS No. |
342-95-0 |
---|---|
Molecular Formula |
C13H18Cl2N2O2 |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
2-amino-3-[2-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)12-4-2-1-3-10(12)9-11(16)13(18)19/h1-4,11H,5-9,16H2,(H,18,19) |
InChI Key |
ZJHNCWIVJDCKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)N(CCCl)CCCl |
physical_description |
O-d,l-sarcolysin is a colorless powder. (NTP, 1992) |
solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) |
Origin of Product |
United States |
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